N-Acetylglycyl-D-alanine

Description

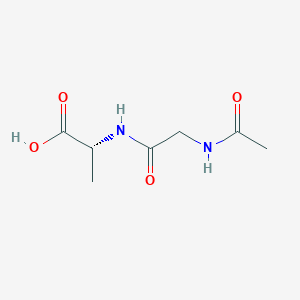

Structure

2D Structure

Properties

CAS No. |

34385-71-2 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2R)-2-[(2-acetamidoacetyl)amino]propanoic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(7(12)13)9-6(11)3-8-5(2)10/h4H,3H2,1-2H3,(H,8,10)(H,9,11)(H,12,13)/t4-/m1/s1 |

InChI Key |

SCVZUBLUQMMQED-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CNC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Acetylglycyl-D-alanine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide details the chemical and enzymatic synthesis of N-Acetylglycyl-D-alanine, a crucial dipeptide for various research applications. This document provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the synthesis pathways.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound is through the coupling of N-acetylglycine and a carboxyl-protected D-alanine derivative, followed by deprotection. A common and effective method involves the activation of N-acetylglycine's carboxyl group to facilitate the formation of the peptide bond.

Synthesis of Precursors

1.1.1. N-Acetylglycine:

N-acetylglycine can be readily synthesized from glycine and acetic anhydride.[1]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer, dissolve 1 mole of glycine in 300 mL of water.

-

While stirring vigorously, add 2 moles of 95% acetic anhydride in one portion.

-

Continue stirring for 20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.

-

Cool the solution in a refrigerator overnight to complete crystallization.

-

Collect the precipitate by vacuum filtration, wash with ice-cold water, and dry.

-

The filtrate can be concentrated to yield a second crop of the product.

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |

| Glycine | 75.07 | 75 g | 1 |

| Acetic Anhydride (95%) | 102.09 | 215 g | 2 |

| Expected Yield: | 89-92% |

1.1.2. D-Alanine Methyl Ester Hydrochloride:

The methyl ester of D-alanine is a key intermediate where the carboxylic acid group is protected to prevent self-coupling. It can be synthesized from D-alanine and methanol in the presence of an acid catalyst.

Experimental Protocol: This is a general procedure and may require optimization.

-

Suspend D-alanine in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride while stirring.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Remove the solvent under reduced pressure to obtain the crude D-alanine methyl ester hydrochloride.

-

Recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain the pure product.

Coupling of N-Acetylglycine and D-Alanine Methyl Ester

This procedure is adapted from a similar dipeptide synthesis and utilizes isobutylchloroformate as the coupling agent.[2]

Experimental Protocol:

-

Dissolve 1 equivalent of N-acetylglycine in chloroform in a round-bottomed flask and cool in an ice bath.

-

Add 1 equivalent of N-methylmorpholine, followed by 1 equivalent of isobutylchloroformate, and stir the mixture for 10 minutes on ice to form the mixed anhydride.

-

In a separate flask, neutralize D-alanine methyl ester hydrochloride with 1 equivalent of N-methylmorpholine in chloroform.

-

Add the neutralized D-alanine methyl ester solution to the mixed anhydride solution.

-

Stir the reaction mixture at 0°C for at least 45 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 0.2 N HCl, 1% NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound methyl ester.

-

Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester.

Experimental Protocol:

-

Dissolve the crude this compound methyl ester in a mixture of methanol and water.

-

Add 1 to 1.2 equivalents of 1N sodium hydroxide solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization or by chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying peptides.

Characterization: The structure and purity of the synthesized this compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both amino acid residues.

-

Mass Spectrometry (MS): To determine the molecular weight of the dipeptide.

-

Melting Point Analysis: To assess the purity of the final product.

| Compound | Expected Molecular Weight ( g/mol ) |

| This compound | 188.18 |

Enzymatic Synthesis of this compound

While a specific enzyme for the direct synthesis of this compound is not readily reported, an enzymatic approach can be conceptualized based on the synthesis of similar dipeptides, such as D-alanyl-D-alanine.[3] This would likely involve a ligase that can recognize N-acetylglycine and D-alanine as substrates.

Conceptual Enzymatic Pathway

An ATP-dependent ligase could catalyze the formation of a peptide bond between N-acetylglycine and D-alanine. The reaction would proceed through the activation of N-acetylglycine's carboxyl group via the formation of an acyl-adenylate intermediate.

Hypothetical Experimental Protocol

-

Enzyme Source: A suitable ligase would need to be identified and purified. This might involve screening microbial sources or using a recombinantly expressed enzyme.

-

Reaction Mixture:

-

N-acetylglycine

-

D-alanine

-

ATP

-

Magnesium chloride (as a cofactor)

-

Buffer at an optimal pH for the enzyme

-

The purified ligase

-

-

Reaction Conditions: The mixture would be incubated at the optimal temperature for the enzyme. The reaction progress would be monitored by HPLC or LC-MS.

-

Purification: The product would be purified from the reaction mixture using chromatographic methods, such as ion-exchange or reversed-phase chromatography.

Visualizing the Synthesis Pathways

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Conceptual Enzymatic Synthesis Pathway

Caption: Conceptual enzymatic pathway for this compound synthesis.

References

The Potential Role of N-Acetylglycyl-D-alanine in Peptidoglycan Biosynthesis: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the hypothetical role of N-Acetylglycyl-D-alanine as a modulator of peptidoglycan biosynthesis, a critical pathway for bacterial survival and a key target for antibiotic development. While direct experimental evidence on this compound is limited, this document provides a comprehensive framework for its investigation, drawing upon established knowledge of peptidoglycan synthesis and the use of substrate analogs.

Core Concepts in Peptidoglycan Biosynthesis

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its synthesis is a complex, multi-step process that can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic.[1] A crucial step in the cytoplasmic stage is the formation of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which forms the terminus of the pentapeptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide.

The enzymes responsible for the synthesis and incorporation of D-Ala-D-Ala are prime targets for antibiotics. D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules.[2] Subsequently, UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase (MurF) adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide, completing the pentapeptide precursor.[3][4] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.

Hypothesized Mechanisms of Action for this compound

Based on its structural similarity to the native D-Ala-D-Ala dipeptide, this compound may interfere with peptidoglycan biosynthesis through several potential mechanisms:

-

Competitive Inhibition of MurF Ligase: this compound could act as a competitive inhibitor of MurF, binding to the active site but preventing the ligation of the natural D-Ala-D-Ala substrate. This would halt the synthesis of the complete UDP-MurNAc-pentapeptide precursor.

-

Alternative Substrate for MurF Ligase: It is possible that MurF could recognize and ligate this compound to the UDP-MurNAc-tripeptide, resulting in an altered pentapeptide precursor. This modified precursor might not be a suitable substrate for the subsequent transglycosylation and transpeptidation reactions, thereby disrupting cell wall assembly.

-

Inhibition of D-Ala-D-Ala Ligase (Ddl): While less likely due to the dipeptide nature of this compound, it could potentially interact with the active site of Ddl, although it is not a direct substrate for the ligation of two D-alanine molecules.

-

Interference with Transpeptidation: If incorporated into the growing peptidoglycan chain, the presence of an N-acetylated glycine at the fourth position of the pentapeptide could sterically hinder or prevent the cross-linking reaction catalyzed by transpeptidases (Penicillin-Binding Proteins), leading to a weakened cell wall.

Quantitative Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in the subsequent section.

Table 1: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl) in the Presence of this compound

| Substrate/Inhibitor | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Ki (mM) | Inhibition Type |

| D-Alanine (Control) | N/A | N/A | |||

| This compound |

Table 2: Inhibition of MurF Ligase Activity by this compound

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type with respect to D-Ala-D-Ala |

| This compound |

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) at X µ g/disk |

| Escherichia coli ATCC 25922 | ||

| Staphylococcus aureus ATCC 29213 | ||

| Pseudomonas aeruginosa ATCC 27853 |

Experimental Protocols

The following protocols provide detailed methodologies to investigate the potential role of this compound in peptidoglycan biosynthesis.

D-Ala-D-Ala Ligase (Ddl) Activity Assay (Phosphate Detection Method)

This assay measures the amount of inorganic phosphate released from the ATP-dependent ligation of D-alanine, which is a direct measure of Ddl activity.

Materials:

-

Purified D-Ala-D-Ala ligase (E. coli)

-

10x Reaction Buffer (e.g., 500 mM HEPES, pH 8.0, 100 mM MgCl₂, 500 mM KCl)

-

ATP solution (100 mM)

-

D-Alanine solution (1 M)

-

This compound solution (various concentrations)

-

Malachite Green Reagent

-

384-well microplate

-

Incubator and microplate reader

Procedure:

-

Reaction Setup: In a 384-well plate, prepare the reaction mixtures as follows (for a 30 µL final volume):

-

Control Reaction: 3 µL 10x Buffer, 3 µL ATP (10 mM), 3 µL D-Alanine (100 mM), 15 µL sterile water, 3 µL Ddl enzyme (e.g., 200 nM).

-

Inhibition Assay: 3 µL 10x Buffer, 3 µL ATP (10 mM), 3 µL D-Alanine (100 mM), varying concentrations of this compound, sterile water to 27 µL, 3 µL Ddl enzyme.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.[5]

-

Phosphate Detection: Add 45 µL of Malachite Green Reagent to each well.[5]

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Measurement: Measure the absorbance at 650 nm using a microplate reader.[5]

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate produced in each reaction and determine the kinetic parameters (Km, Vmax, Ki) using appropriate enzyme kinetics software.

MurF Ligase Inhibition Assay (Malachite Green Assay)

This assay determines the inhibitory effect of this compound on the activity of MurF ligase by measuring the production of inorganic phosphate.[6]

Materials:

-

Purified MurF ligase (E. coli)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114)[6]

-

UDP-MurNAc-tripeptide solution

-

D-Ala-D-Ala dipeptide solution

-

ATP solution

-

This compound solution (various concentrations)

-

Malachite Green Reagent

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the 50 µL reaction mixtures containing: Reaction Buffer, UDP-MurNAc-tripeptide (e.g., 50 µM), D-Ala-D-Ala (e.g., 100 µM), ATP (e.g., 400 µM), MurF enzyme (e.g., 20 nM), and varying concentrations of this compound.[6]

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Phosphate Detection: Add 100 µL of Malachite Green Reagent to each well.[6]

-

Incubation: Incubate at room temperature for 5 minutes.

-

Measurement: Measure the absorbance at 650 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. Further kinetic studies can be performed by varying the substrate concentrations to determine the Ki and mode of inhibition.[6]

Bacterial Growth Inhibition Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Mass Spectrometry Analysis of Peptidoglycan Precursors

This method is used to determine if this compound is incorporated into the peptidoglycan precursors.

Workflow:

-

Bacterial Culture and Treatment: Grow a bacterial culture to mid-log phase and expose it to a sub-lethal concentration of this compound for a defined period.

-

Extraction of Precursors: Harvest the bacterial cells and perform an extraction of the cytoplasmic peptidoglycan precursors.[8]

-

LC-MS/MS Analysis: Analyze the extracted precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

Data Analysis: Search the acquired mass spectra for the predicted mass of the UDP-MurNAc-pentapeptide containing this compound. Fragmentation analysis (MS/MS) can confirm the identity of the modified precursor.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental logic.

Caption: Overview of the major stages of peptidoglycan biosynthesis.

Caption: Potential enzymatic targets of this compound.

Caption: Logical workflow for investigating a novel peptidoglycan synthesis inhibitor.

References

- 1. Muramyl ligase - Wikipedia [en.wikipedia.org]

- 2. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 3. Mur ligase - Proteopedia, life in 3D [proteopedia.org]

- 4. uniprot.org [uniprot.org]

- 5. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 6. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide on the Postulated Mechanism of Action of N-Acetylglycyl-D-alanine in DD-Transpeptidases

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule N-Acetylglycyl-D-alanine is not extensively characterized in existing scientific literature as an enzyme modulator. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism of action based on its structural similarity to the natural substrates of bacterial DD-transpeptidases. All quantitative data and specific interactions described herein are postulated for the purpose of scientific modeling and to guide future experimental validation.

Introduction: The Rationale for Investigating this compound

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. A proven strategy is the targeting of essential bacterial enzymes that have no homologs in mammalian cells.[1][2] DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are critical enzymes in the final stages of bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics.[1][3] These enzymes catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterial cell wall.[4]

The natural substrate for DD-transpeptidases is a pentapeptide chain terminating in a D-alanyl-D-alanine (D-Ala-D-Ala) motif.[3] The structure of this compound presents a compelling case for its investigation as a potential modulator of these enzymes. It can be considered a simplified structural analog of the natural acyl-D-Ala-D-Ala substrate. This guide outlines a hypothetical mechanism of action for this compound as a competitive inhibitor of DD-transpeptidases, provides postulated quantitative data, and details experimental protocols for the validation of this hypothesis.

The Target Enzyme: Bacterial DD-Transpeptidase

Biological Function

DD-transpeptidases are bacterial enzymes essential for the synthesis of the peptidoglycan layer that forms the bacterial cell wall.[4] Their primary function is to catalyze the formation of peptide cross-links between adjacent glycan strands. This cross-linking confers mechanical strength and rigidity to the cell wall, protecting the bacterium from osmotic lysis.[1] The transpeptidation reaction involves the cleavage of the terminal D-Ala-D-Ala bond of a donor peptide stem and the subsequent formation of a new peptide bond with an acceptor peptide stem from a neighboring glycan chain.[3][5]

Catalytic Mechanism

The catalytic mechanism of DD-transpeptidase is a two-step process that is mechanistically similar to serine proteases.[3]

-

Acylation: A highly reactive serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the penultimate D-alanine of the donor peptide. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine.[3][6]

-

Deacylation (Transpeptidation): The amino group from the acceptor peptide chain then attacks the carbonyl carbon of the acyl-enzyme intermediate. This regenerates the free enzyme and forms the peptide cross-link.[3]

Postulated Mechanism of Action of this compound

We hypothesize that this compound acts as a competitive inhibitor of DD-transpeptidase by mimicking the acyl-D-Ala portion of the natural substrate.

Binding to the Active Site

This compound is proposed to bind to the active site of the DD-transpeptidase. The D-alanine residue would occupy the position normally taken by the penultimate D-alanine of the natural substrate. The N-acetylglycyl moiety would occupy the acyl-binding region of the active site. This binding is anticipated to be reversible.

Competitive Inhibition

As a competitive inhibitor, this compound would compete with the natural D-Ala-D-Ala terminated peptide for binding to the enzyme's active site. By occupying the active site, it would prevent the binding and subsequent processing of the natural substrate, thereby inhibiting peptidoglycan cross-linking.

Signaling Pathway and Point of Action

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the proposed point of inhibition by this compound.

Figure 1. Peptidoglycan synthesis pathway and the hypothesized point of inhibition.

Hypothetical Quantitative Data

The following table summarizes the postulated kinetic parameters for the interaction of this compound with a model DD-transpeptidase, such as PBP1b from Escherichia coli. These values are based on reported data for other peptidoglycan-mimetic inhibitors and are intended for illustrative purposes.

| Parameter | Hypothetical Value | Description |

| Km (Natural Substrate) | 1.5 mM | Michaelis constant for the natural substrate (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine). |

| Vmax | 5.0 µmol/min/mg | Maximum reaction velocity under saturating substrate conditions. |

| Ki (this compound) | 0.8 mM | Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor. |

| IC50 | 1.2 mM | Concentration of inhibitor that causes 50% inhibition of enzyme activity under specific assay conditions. |

Detailed Experimental Protocol: DD-Transpeptidase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of this compound against DD-transpeptidase. The assay utilizes a chromogenic substrate that releases a colored product upon cleavage.

Materials

-

Purified DD-transpeptidase (e.g., recombinant E. coli PBP1b)

-

Chromogenic substrate (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate)

-

This compound (test inhibitor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements

Experimental Workflow

Figure 2. Workflow for the DD-transpeptidase inhibition assay.

Procedure

-

Enzyme Preparation: Dilute the purified DD-transpeptidase to a working concentration (e.g., 0.5 µM) in assay buffer.

-

Substrate and Inhibitor Preparation:

-

Prepare a stock solution of the chromogenic substrate in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of the enzyme solution to each well.

-

Add 10 µL of the this compound dilutions (or buffer for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 30 µL of the chromogenic substrate to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at the appropriate wavelength for the chromophore over time (e.g., every 30 seconds for 15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each concentration of inhibitor from the linear portion of the absorbance vs. time plot.

-

Determine the Km and Vmax from the control (no inhibitor) data using a Michaelis-Menten plot.

-

To determine the mode of inhibition and the Ki value, generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

-

Visualization of the Hypothesized Molecular Interaction

The following diagram illustrates the hypothetical binding of this compound within the active site of a DD-transpeptidase, preventing the binding of the natural substrate.

Figure 3. Hypothetical binding of this compound in the DD-transpeptidase active site.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically plausible mechanism for the action of this compound as a competitive inhibitor of bacterial DD-transpeptidases. By acting as a structural mimic of the natural substrate, this molecule has the potential to disrupt the crucial process of peptidoglycan cross-linking. The provided experimental protocol offers a clear path for the validation of this hypothesis.

Future research should focus on synthesizing this compound and performing the described enzymatic assays. If initial results are promising, further studies could include:

-

Determination of the crystal structure of the enzyme-inhibitor complex to confirm the binding mode.

-

In vivo studies to assess the antibacterial activity of this compound against a panel of bacterial strains.

-

Structure-activity relationship (SAR) studies to optimize the inhibitory potency of the lead compound.

The exploration of simple, substrate-mimetic molecules like this compound represents a rational and promising approach in the ongoing search for new antibacterial agents.

References

- 1. news-medical.net [news-medical.net]

- 2. DD-transpeptidase [chemeurope.com]

- 3. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Crossbridge Structure on Peptidoglycan Crosslinking: A Synthetic Stem Peptide Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to N-Acetyl-D-alanyl-D-alanine: Discovery, Significance, and Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-acetyl-D-alanyl-D-alanine, a critical peptide moiety in bacterial cell wall biosynthesis. Although initial inquiries into "N-Acetylglycyl-D-alanine" did not yield significant findings, extensive research points to the profound importance of the closely related and structurally significant N-acetyl-D-alanyl-D-alanine. This document details its discovery as a key component of peptidoglycan, its pivotal role in bacterial cell wall structure and integrity, and its significance as a primary target for major classes of antibiotics. Detailed experimental protocols, quantitative data on molecular interactions, and signaling pathway diagrams are provided to support advanced research and drug development endeavors.

Discovery and Structural Elucidation

The discovery of N-acetyl-D-alanyl-D-alanine is intrinsically linked to the elucidation of the structure of bacterial cell wall peptidoglycan. Early studies on the composition of bacterial cell walls identified the presence of unique D-amino acids, which was unusual as proteins in most organisms are composed exclusively of L-amino acids. Subsequent research revealed that the terminus of the pentapeptide side chains of peptidoglycan precursors is consistently an acyl-D-alanyl-D-alanine moiety[1].

The solid-state conformational analysis of N-acetyl-D-alanyl-D-alanine hydrate (Ac-D-Ala-D-Ala-OH·H₂O), an analogue of the COOH-terminal segment of peptidoglycan, was a landmark in understanding its structure. X-ray diffraction and infrared absorption studies showed that the molecule is not in a simple extended beta-conformation but is partially folded[2][3][4]. The peptide group is in the usual trans conformation, though with some deviation from rigid planarity[2][3][4]. This specific conformation is crucial for its recognition by both bacterial enzymes and antibiotics.

Significance in Bacterial Cell Wall Biosynthesis

N-acetyl-D-alanyl-D-alanine is the terminal dipeptide of the UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide), the primary building block of the peptidoglycan layer in most bacteria[5]. The peptidoglycan layer is essential for maintaining the structural integrity of the bacterial cell and protecting it from osmotic lysis.

The biosynthesis of peptidoglycan is a complex process involving several enzymatic steps that occur in the cytoplasm, at the cell membrane, and in the periplasmic space. The D-alanyl-D-alanine dipeptide is synthesized in the cytoplasm by the enzyme D-alanine-D-alanine ligase and is then added to the UDP-MurNAc-tripeptide to form the pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan chain.

The final and most critical step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs). This reaction involves the formation of a peptide bond between the penultimate D-alanine of one peptide side chain and a diamino acid in an adjacent chain, with the concurrent cleavage of the terminal D-alanine. This cross-linking creates a rigid, mesh-like structure that encases the bacterial cell.

Significance as an Antibiotic Target

The indispensable role of the D-alanyl-D-alanine terminus in bacterial cell wall synthesis makes it a prime target for antibiotics.

Glycopeptide Antibiotics (e.g., Vancomycin)

Vancomycin and other glycopeptide antibiotics function by binding with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors[6][7][8]. This binding occurs through a network of hydrogen bonds between the antibiotic and the peptide. By forming this complex, vancomycin sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new subunits into the growing peptidoglycan chain and inhibiting cross-linking[8]. This leads to a weakening of the cell wall and eventual cell lysis.

The development of vancomycin resistance in bacteria, particularly in enterococci and Staphylococcus aureus, is a major clinical concern. Resistance is primarily mediated by a change in the peptidoglycan precursor structure, where the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser). This substitution reduces the binding affinity of vancomycin for its target by a factor of up to 1000, rendering the antibiotic ineffective[4].

β-Lactam Antibiotics (e.g., Penicillin)

While β-lactam antibiotics like penicillin do not directly bind to N-acetyl-D-alanyl-D-alanine, their mechanism of action is intimately related to this dipeptide. Penicillins are structural analogues of D-alanyl-D-alanine[5]. They act as suicide inhibitors of the transpeptidases (PBPs) that catalyze the final cross-linking step of peptidoglycan synthesis. The PBP mistakes the penicillin molecule for its natural substrate, D-alanyl-D-alanine, and forms a covalent bond with the antibiotic. This acylation of the enzyme's active site is essentially irreversible, leading to the inactivation of the PBP and the cessation of cell wall synthesis[5].

Quantitative Data

The binding affinities of glycopeptide antibiotics to analogues of the peptidoglycan terminus have been extensively studied. These data are crucial for understanding the mechanism of action and for the development of new antibiotics that can overcome resistance.

| Ligand | Antibiotic | Binding Affinity (Kb, M⁻¹) |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Vancomycin | 1.5 x 10⁵ - 5.9 x 10⁵ |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | LY264826 and derivatives | 1.5 x 10⁵ - 5.9 x 10⁵ |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate | Vancomycin | 0.24 x 10³ - 1.6 x 10³ |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate | LY264826 and derivatives | 0.24 x 10³ - 1.6 x 10³ |

Table 1: Binding affinities of glycopeptide antibiotics to peptidoglycan precursor analogues. Data extracted from a study on semisynthetic glycopeptide antibiotics[9].

Experimental Protocols

Synthesis of N-acetyl-D-alanyl-D-alanine

The synthesis of Ac-D-Ala-D-Ala-OH can be achieved through standard peptide synthesis protocols. A general procedure is outlined below:

-

Protection of D-alanine: The amino group of D-alanine is protected with a suitable protecting group (e.g., Boc or Fmoc). The carboxyl group is typically protected as a methyl or ethyl ester.

-

Activation of N-acetyl-D-alanine: The carboxyl group of N-acetyl-D-alanine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Coupling: The activated N-acetyl-D-alanine is reacted with the deprotected amino group of the D-alanine ester to form the dipeptide.

-

Deprotection: The protecting groups on the dipeptide are removed to yield N-acetyl-D-alanyl-D-alanine.

-

Purification: The final product is purified by recrystallization or chromatography.

A detailed experimental procedure for a similar compound, N-acetyl-L-alanine, can be found in the literature, which can be adapted for the synthesis of the D-isomers[10].

Conformational Analysis by X-ray Diffraction and Infrared Spectroscopy

The conformational analysis of N-acetyl-D-alanyl-D-alanine can be performed as described in the foundational study by Benedetti et al. (1981)[2][3][4].

-

Crystal Growth: Single crystals of N-acetyl-D-alanyl-D-alanine hydrate are grown from a suitable solvent system (e.g., 95% ethanol).

-

X-ray Diffraction: The crystal structure is determined using single-crystal X-ray diffraction. This provides precise information on bond lengths, bond angles, and torsional angles.

-

Infrared Spectroscopy: The solid-state and solution-state conformations are analyzed using infrared (IR) spectroscopy. The positions of the amide I and amide II bands provide information about the peptide backbone conformation and hydrogen bonding patterns.

Conclusion

N-acetyl-D-alanyl-D-alanine is a molecule of profound significance in microbiology and medicine. Its discovery was a critical step in understanding the unique structure of bacterial cell walls. As the terminal dipeptide of peptidoglycan precursors, it is essential for bacterial viability, making it a highly effective target for antibiotics. The detailed understanding of its structure and interactions with both bacterial enzymes and antimicrobial agents continues to guide the development of new therapeutic strategies to combat bacterial infections and the growing challenge of antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing this critical area of study.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. researchgate.net [researchgate.net]

- 3. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Hydrophobic Side Chains as Determinants of Antibacterial Activity of Semisynthetic Glycopeptide Antibiotics [jstage.jst.go.jp]

- 10. Synthesis, experimental and computational approach to optical, electronic and structural studies of N-acetyl l-alanine crystal [ideas.repec.org]

N-Acetylglycyl-D-alanine CAS number and molecular weight

Disclaimer: This technical guide provides information on N-Acetyl-D-alanine. No substantial public data was found for "N-Acetylglycyl-D-alanine" as specified in the topic. It is presumed that the intended compound of interest is N-Acetyl-D-alanine.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the chemical properties, biochemical interactions, and relevant experimental methodologies for N-Acetyl-D-alanine.

Core Data Presentation

N-Acetyl-D-alanine is a derivative of the D-isomer of the amino acid alanine. Below is a summary of its key quantitative data.

| Property | Value | Citations |

| CAS Number | 19436-52-3 | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Form | Powder | [2] |

| Color | White to off-white | [2] |

| Solubility | Slightly soluble in water | [1][3] |

| Storage Temperature | -20°C | [3] |

Biochemical Interactions and Applications

N-Acetyl-D-alanine serves as a valuable tool in various biochemical and pharmaceutical research areas. Its primary applications include its use as a substrate for specific enzymes and as a ligand in binding studies with antibiotics.

Substrate for D-aminoacylase

N-Acetyl-D-alanine is utilized as a substrate for the identification, differentiation, and characterization of D-aminoacylases or amidohydrolases.[2][3][4] These enzymes catalyze the hydrolysis of N-acyl-D-amino acids to their corresponding D-amino acids and an acyl group. The enzymatic activity can be monitored to study enzyme kinetics and specificity.

Enzymatic Hydrolysis of N-Acetyl-D-alanine

Ligand for Vancomycin Binding Studies

N-Acetyl-D-alanine is instrumental in studying the binding interactions with the glycopeptide antibiotic vancomycin.[2][3][4] Vancomycin exerts its antibacterial effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. N-Acetyl-D-alanine mimics this binding site and is used in assays to investigate the mechanism of action of vancomycin and related antibiotics.

Vancomycin Interaction Workflow

Experimental Protocols

Detailed methodologies for key experiments involving N-Acetyl-D-alanine are outlined below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

D-aminoacylase Activity Assay

This protocol describes a general method to determine the activity of D-aminoacylase using N-Acetyl-D-alanine as a substrate. The production of D-alanine is quantified.

Materials:

-

N-Acetyl-D-alanine solution (e.g., 10 mM in a suitable buffer)

-

Purified D-aminoacylase enzyme preparation

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

D-alanine standards

-

Detection reagent (e.g., ninhydrin reagent or a specific D-amino acid oxidase-based detection system)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and N-Acetyl-D-alanine solution.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the D-aminoacylase enzyme preparation to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of D-alanine produced. This can be done by various methods, including:

-

Ninhydrin Assay: Reacting the product with ninhydrin and measuring the absorbance at 570 nm. A standard curve of D-alanine should be prepared.

-

Coupled Enzyme Assay: Using a D-amino acid oxidase, which in the presence of a suitable substrate and probe, generates a fluorescent or colorimetric signal.

-

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of protein.

Vancomycin Binding Assay (UV-Vis Spectrophotometry)

This protocol outlines a method to study the binding of vancomycin to N-Acetyl-D-alanine using UV-Vis spectrophotometry, which measures the change in absorbance upon ligand binding.

Materials:

-

Vancomycin hydrochloride solution (of known concentration in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)

-

N-Acetyl-D-alanine solution (a concentrated stock solution in the same buffer)

-

UV-Vis spectrophotometer with cuvettes

Procedure:

-

Prepare a solution of vancomycin at a fixed concentration in the buffer.

-

Record the baseline UV-Vis spectrum of the vancomycin solution (typically between 250-350 nm). The characteristic absorbance peak for vancomycin is around 280 nm.

-

Titrate the vancomycin solution with small aliquots of the N-Acetyl-D-alanine stock solution.

-

After each addition of N-Acetyl-D-alanine, mix thoroughly and allow the solution to equilibrate.

-

Record the UV-Vis spectrum after each addition. Binding of N-Acetyl-D-alanine to vancomycin will induce a change in the absorbance spectrum (a shift in wavelength or change in absorbance intensity).

-

Plot the change in absorbance against the concentration of N-Acetyl-D-alanine.

-

The binding affinity (dissociation constant, Kd) can be determined by fitting the resulting binding curve to an appropriate binding model (e.g., a single-site binding model).

References

- 1. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]

- 2. Manufacturers of N-Acetyl-D-alanine, 98%, CAS 19436-52-3, A 6351, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. N-Acetyl-D-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N-Acetyl-D-alanine, 98% 19436-52-3 India [ottokemi.com]

A Technical Guide to the Solubility and Stability of N-Acetylglycyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a peptide is primarily governed by its amino acid composition, sequence, and terminal modifications.[1][2][3] N-Acetylglycyl-D-alanine is a dipeptide composed of glycine and D-alanine, with an acetylated N-terminus.

1.1. Physicochemical Characteristics and Solubility Prediction

To predict the solubility of this compound, we can analyze its structure:

-

Amino Acid Composition: Both glycine and D-alanine are small, non-polar amino acids. However, the presence of the peptide bond and the terminal carboxyl and acetyl groups introduces polarity.

-

N-Terminal Acetylation: The acetylation of the N-terminus removes the positive charge from the amino group, making the overall molecule more neutral and potentially less soluble in aqueous solutions compared to its non-acetylated counterpart.[4]

-

Charge Calculation: To estimate the overall charge of the peptide at a neutral pH, we can assign values to the ionizable groups.[1][2][4]

-

N-terminal amine: 0 (due to acetylation)

-

C-terminal carboxyl group: -1

-

Glycine side chain (H): 0

-

D-alanine side chain (CH3): 0

-

Predicted Net Charge at pH 7: -1

-

Based on this net negative charge, this compound is predicted to be an acidic peptide.[1][4]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Solutions | ||

| Deionized Water | Moderate | The peptide has polar groups but the acetyl group and alanine's methyl group add some hydrophobic character. Solubility is expected to be pH-dependent.[5][6] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderate to Good | The buffered saline should aid in dissolving the acidic peptide. |

| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | Good | For acidic peptides with a net negative charge, dissolving in a slightly basic solution can increase solubility.[2] |

| Acidic Buffers (e.g., 0.1 M Acetic Acid) | Low | An acidic environment would protonate the C-terminal carboxyl group, neutralizing the charge and likely decreasing aqueous solubility. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of peptides.[3] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a good solvent for many peptides.[3] |

| Acetonitrile (ACN), Methanol, Ethanol | Moderate to Low | These solvents may be used, particularly in mixtures with water, but may not be as effective as DMSO or DMF for initial solubilization.[3][4] For amino acids, solubility generally decreases with an increasing percentage of alcohol in aqueous mixtures.[6][7] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following protocol is recommended.[1][4][8]

2.1. Materials

-

This compound (lyophilized powder)

-

Deionized water (sterile, oxygen-free)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Ammonium bicarbonate solution

-

0.1 M Acetic acid solution

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

Spectrophotometer or HPLC system

2.2. Procedure

-

Initial Solubility Test: Begin by using a small, accurately weighed amount of the peptide for initial tests to avoid wasting the entire sample.[1][8]

-

Aqueous Solvents: a. Add a small amount of deionized water to the peptide. Vortex thoroughly. b. If the peptide does not dissolve, sonicate the sample for 10-15 seconds.[1] c. If solubility is still low, incrementally add a basic buffer (e.g., 0.1 M ammonium bicarbonate) and vortex.[2]

-

Organic Solvents: a. If the peptide is insoluble in aqueous solutions, test its solubility in a small amount of DMSO. b. Once dissolved in DMSO, the solution can often be diluted with an aqueous buffer for experimental use. Ensure the final DMSO concentration is compatible with downstream applications.[3]

-

Quantitative Analysis: a. Prepare saturated solutions of the peptide in the desired solvents. b. Centrifuge the solutions to pellet any undissolved solid. c. Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV spectrophotometry (if the peptide has a chromophore, which this one does not, so derivatization or an alternative method would be needed) or, more accurately, by HPLC.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of a peptide is crucial for its storage, handling, and in vivo efficacy.[9][10] Potential degradation pathways for this compound include hydrolysis of the peptide bond and enzymatic degradation.

3.1. Chemical Stability

-

pH Stability: The peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The stability is expected to be optimal at a slightly acidic to neutral pH (pH 4-7).

-

Oxidative Stability: The constituent amino acids, glycine and D-alanine, do not have side chains that are particularly susceptible to oxidation. Therefore, this compound is expected to have good oxidative stability.

3.2. Enzymatic Stability

The presence of a D-amino acid at the C-terminus is known to significantly increase resistance to degradation by many common proteases and peptidases, which are stereospecific for L-amino acids.[11] However, N-terminal acetylation can, in some cases, increase the rate of enzymatic breakdown by certain proteases.[11] The overall enzymatic stability will be a balance of these two opposing effects and is best determined empirically. While N-acetyl-beta-alanine deacetylase exists, its activity on this compound is unknown.[12]

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| Storage | ||

| Lyophilized Powder (-20°C) | High | Stable for over a year when stored properly.[8] |

| Solution (-20°C) | Good | Aliquoting is recommended to avoid freeze-thaw cycles.[8] |

| pH | ||

| pH 2-3 | Low to Moderate | Risk of acid-catalyzed hydrolysis of the peptide bond. |

| pH 4-7 | Good | Generally the optimal pH range for peptide stability. |

| pH > 8 | Low to Moderate | Risk of base-catalyzed hydrolysis. |

| Enzymatic | ||

| Proteases (e.g., trypsin, chymotrypsin) | High | The D-alanine residue should confer significant resistance to cleavage. |

| Plasma/Serum | Moderate to High | Expected to have a longer half-life than the L-alanine equivalent due to the D-amino acid.[9] |

Experimental Protocol for Stability Assessment

A common method to assess peptide stability is to incubate the peptide under various conditions and monitor the amount of intact peptide over time using a separation technique like HPLC.[9][13]

4.1. Materials

-

This compound solution of known concentration

-

Buffers of various pH (e.g., pH 3, 5, 7.4, 9)

-

Human or animal plasma/serum

-

Incubator or water bath (37°C)

-

Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

4.2. Procedure

-

Incubation: a. Add the peptide solution to buffers of different pH or to plasma/serum to a final concentration suitable for HPLC analysis. b. Incubate the samples at 37°C.[9]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Quenching and Precipitation: a. Immediately mix the aliquot with an equal or greater volume of cold quenching solution to stop any enzymatic reactions and precipitate proteins (if in plasma). b. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: a. Analyze the supernatant by RP-HPLC. b. Monitor the decrease in the peak area of the intact this compound over time.

-

Data Analysis: Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life under each condition.

Caption: General workflow for assessing the stability of this compound.

Summary and Recommendations

This compound is predicted to be a moderately soluble, acidic peptide with good stability, particularly against enzymatic degradation due to the presence of a D-amino acid. For practical laboratory use, initial solubilization in a slightly basic buffer or a minimal amount of DMSO followed by dilution is recommended. Stability is expected to be highest when stored as a lyophilized powder at -20°C and in solution at a pH between 4 and 7. The provided experimental protocols offer a robust framework for the empirical determination of the solubility and stability profiles, which is essential for any research or drug development application involving this dipeptide.

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. jpt.com [jpt.com]

- 4. biobasic.com [biobasic.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. genscript.com [genscript.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetyl-beta-alanine deacetylase - Wikipedia [en.wikipedia.org]

- 13. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

N-Acetylglycyl-D-alanine: An In-Depth Technical Guide to its Role as a Peptide Substrate Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycyl-D-alanine is a synthetic dipeptide that serves as a valuable tool in the study of bacterial cell wall biosynthesis. Specifically, it acts as a minimalist structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursors that are essential for the cross-linking of the bacterial cell wall. This process is catalyzed by a family of enzymes known as DD-peptidases, which are also famously the targets of β-lactam antibiotics and are thus often referred to as penicillin-binding proteins (PBPs).[1][2] The structural simplicity of this compound, compared to the more complex natural substrates, allows for focused investigations into the binding and catalytic mechanisms of these crucial bacterial enzymes. This guide provides a comprehensive overview of this compound as a peptide substrate analog, including its role in enzymatic assays, its chemical synthesis, and its interactions with DD-peptidases.

The Role of this compound in Peptidoglycan Synthesis

Bacterial cell walls are composed of a rigid, mesh-like structure called peptidoglycan, which is essential for maintaining cell shape and protecting against osmotic lysis. The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases.[1] These enzymes recognize the D-alanyl-D-alanine terminus of a donor peptide and catalyze the formation of a peptide bond with an acceptor peptide on a neighboring glycan strand, releasing the terminal D-alanine in the process.[1]

This compound mimics this critical D-alanyl-D-alanine motif, allowing it to be recognized by DD-peptidases. As a substrate analog, it can be used to probe the active site of these enzymes, to study their kinetics and mechanism, and to screen for potential inhibitors. While more complex analogs, such as N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine, are often used to achieve higher binding affinities and reaction rates, the streamlined structure of this compound offers a fundamental model for understanding the core interactions required for substrate recognition and catalysis.[3]

Quantitative Data: A Comparative Look at DD-Peptidase Substrates

While specific kinetic data for this compound is not extensively reported in publicly available literature, a comparative analysis with other well-characterized DD-peptidase substrates provides valuable context for its potential interactions. The following table summarizes kinetic parameters for various peptide substrates with different DD-peptidases. It is important to note that Km values greater than 1 mM are generally not indicative of strong substrate affinity in free solution, though these interactions may be more significant in the context of the bacterial cell membrane.[3]

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Streptomyces R61 DD-peptidase | Peptide 1 (with Streptomyces peptidoglycan motif) | 0.0079 | 69 | 8.7 x 106 | [3] |

| B. subtilis PBP4a | Peptide 3 (with E. coli peptidoglycan motif) | 2.1 | 23 | 1.1 x 104 | [3] |

| E. coli PBP5 | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | >1 | - | < 50 | [4] |

| S. pneumoniae PBP3 | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | 19 | - | 5700 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling techniques followed by N-terminal acetylation. A generalized protocol is outlined below:

1. Protection of Amino Acids:

-

The carboxylic acid group of D-alanine is protected, for example, as a methyl or benzyl ester.

-

The amino group of glycine is protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

2. Peptide Coupling:

-

The protected glycine and D-alanine are coupled using a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

3. Deprotection of the N-terminus:

-

The N-terminal protecting group (e.g., Fmoc or Boc) is removed under appropriate conditions (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc).

4. N-terminal Acetylation:

-

The free amino group of the glycyl-D-alanine dipeptide is acetylated using acetic anhydride in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).[5][6]

5. Final Deprotection:

-

The C-terminal protecting group is removed (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield this compound.

6. Purification:

-

The final product is purified using techniques such as recrystallization or chromatography.

Enzymatic Assay for DD-Peptidase Activity

A common method to assay DD-peptidase activity involves monitoring the hydrolysis of the terminal D-alanine from a substrate analog. A generalized protocol using a substrate like this compound is as follows:

1. Reagents and Buffers:

-

Purified DD-peptidase enzyme.

-

This compound substrate solution of known concentration.

-

Reaction buffer (e.g., phosphate or Tris buffer at a specific pH).

-

Quenching solution (e.g., a strong acid like hydrochloric acid).

-

D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP) coupling enzymes.

-

A chromogenic substrate for HRP (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt (TOOS)).

2. Assay Procedure:

-

The DD-peptidase reaction is initiated by adding the enzyme to a pre-warmed solution of this compound in the reaction buffer.

-

The reaction is allowed to proceed for a defined period at a constant temperature.

-

The reaction is stopped by adding the quenching solution.

-

The amount of released D-alanine is quantified using a coupled enzyme assay. The released D-alanine is oxidized by DAAO, producing hydrogen peroxide. The hydrogen peroxide is then used by HRP to oxidize the chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

3. Data Analysis:

-

A standard curve is generated using known concentrations of D-alanine.

-

The rate of the DD-peptidase reaction is determined from the amount of D-alanine released over time.

-

Kinetic parameters (Km and kcat) can be determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

DD-Transpeptidase Catalytic Cycle

Caption: Catalytic cycle of DD-peptidase with this compound.

Experimental Workflow for DD-Peptidase Inhibition Assay

Caption: Workflow for screening inhibitors of DD-peptidase.

Logical Relationship of Beta-Lactam Antibiotic Action

Caption: Mechanism of action of beta-lactam antibiotics.

Conclusion

This compound, as a simplified analog of the natural D-alanyl-D-alanine substrate, provides a powerful yet accessible tool for the investigation of bacterial DD-peptidases. Its use in enzymatic assays allows for the fundamental characterization of enzyme kinetics and the screening of potential inhibitors. While more complex substrate analogs may offer higher affinity, the foundational insights gained from studying the interactions of this compound with penicillin-binding proteins are invaluable for the continued development of novel antibacterial agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers and drug development professionals seeking to leverage this important molecular probe in their work.

References

- 1. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 2. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Crystal Structures of Complexes of Bacterial DD-Peptidases with Peptidoglycan-mimetic Ligands: The Substrate Specificity Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]

- 6. cem.de [cem.de]

A Technical Guide to the Theoretical Modeling of N-Acetylglycyl-D-alanine Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of N-Acetylglycyl-D-alanine, an analog of the crucial bacterial cell wall precursor D-alanyl-D-alanine. Understanding this interaction at a molecular level is paramount for the structure-based design of novel antibacterial agents that can overcome rising antibiotic resistance. The primary target for this ligand is D-alanine:D-alanine ligase (Ddl), an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis.[1][2]

Biological Context: The Peptidoglycan Synthesis Pathway

This compound acts as a mimic of D-alanyl-D-alanine (D-Ala-D-Ala), the terminal dipeptide of the UDP-N-acetylmuramoyl-pentapeptide precursor (Lipid II).[3] This precursor is essential for the construction of the bacterial cell wall. The enzyme D-Ala-D-Ala ligase (Ddl) catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide.[4][5] Inhibition of Ddl halts peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis, making it a validated target for antibiotics like D-cycloserine.[1][6][7] Glycopeptide antibiotics, such as vancomycin, also target this pathway by binding directly to the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[7][8][9]

Theoretical Modeling Approaches

Computational techniques are essential for predicting and analyzing the binding of ligands like this compound to their protein targets.[10] These methods provide insights into binding affinity, conformation, and the dynamics of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is widely used for virtual screening and hit identification in drug discovery.[10][12] The process involves sampling various conformations of the ligand within the active site and then using a scoring function to rank them based on binding affinity.[10]

-

Principle: Docking algorithms explore the conformational space of the ligand within a defined region of the protein, typically the active site, and calculate a score representing the binding free energy.

-

Common Software: AutoDock Vina, GOLD, Glide, PyRx.[13]

-

Output: Binding poses (conformations) and docking scores (e.g., in kcal/mol), which estimate binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability, conformational changes, and the influence of solvent.[2][14] These simulations solve Newton's equations of motion for a system of atoms and molecules.[15]

-

Principle: Simulates the movement of every atom in the system over time, allowing for the observation of complex biological processes like ligand binding and conformational changes of flexible loops, such as the lid loop in Ddl.[2]

-

Common Software: GROMACS, AMBER, NAMD.[15]

-

Output: Trajectory files detailing atomic positions over time, which can be analyzed to determine binding free energies (e.g., using MM/PBSA or MM/GBSA), hydrogen bond stability, and root-mean-square deviation (RMSD) to assess complex stability.

Quantum Mechanics (QM) and QM/MM

Quantum mechanics calculations provide the most accurate description of molecular interactions by solving the Schrödinger equation.[16] Due to their computational cost, they are often applied to smaller systems or the active site region in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

-

Principle: QM methods model the electronic structure of molecules, enabling highly accurate calculations of binding energies, reaction mechanisms, and charge distributions.[16] This is particularly useful for studying enzymatic reactions, like the ATP-dependent ligation catalyzed by Ddl.[4]

-

Common Software: Gaussian, ORCA, Q-Chem.

-

Output: Precise electronic properties, reaction energy barriers, and electrostatic potential maps.

Quantitative Data Summary

The following table summarizes representative computational data for ligands binding to D-Ala-D-Ala ligase (Ddl) and experimental data for related inhibitors. Direct binding data for this compound is not widely published; therefore, data for analogous compounds are presented.

| Compound/Ligand | Target Enzyme | Method | Result Type | Value | Reference |

| Penicillin G | D-Ala-D-Ala Carboxypeptidase | Molecular Docking | Docking Score | -9.1 kcal/mol | [13] |

| D-Alanine | D-Ala-D-Ala Ligase (Ddl) | Molecular Docking | Docking Score | -6.2 kcal/mol | [17] |

| Fragment Hit | D-Ala-D-Ala Ligase B (DdlB) | Biochemical Assay | Kᵢ | 20.7 ± 4.5 µM | [5] |

| D-Cycloserine | D-Ala-D-Ala Ligase (Ddl) | Competitive Inhibition | - | Primary Target | [18] |

| Beta-D-fructose | p53 (Illustrative) | Molecular Docking | Docking Score | -5.1 kcal/mol | [12] |

| Thymoquinone | PTGS2 (Illustrative) | Molecular Docking | Docking Score | -6.0 kcal/mol | [12] |

Methodologies & Protocols

Detailed protocols are crucial for the reproducibility of both computational and experimental results. Below are standardized workflows for molecular docking and a common experimental binding assay.

Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a typical workflow for performing a targeted molecular docking experiment.[11][19][20]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., D-Ala-D-Ala ligase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands not relevant to the study.[21]

-

Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) using tools like MGLTools or Chimera.[20][21]

-

Save the prepared receptor structure in the PDBQT file format.[11]

-

-

Ligand Preparation:

-

Obtain or build the 3D structure of this compound.

-

Add polar hydrogens, assign charges, and define rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.[11]

-

-

Grid Box Generation:

-

Configuration and Execution:

-

Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter (which controls the computational effort).[19][21]

-

Run the AutoDock Vina executable from the command line, providing the configuration file as input.[21]

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses (typically 9) ranked by their docking scores.

-

Visualize the top-ranked pose in the receptor's active site using software like PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).[13]

-

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[22][23]

-

Sample Preparation:

-

Express and purify the target protein (e.g., Ddl) to >95% purity.

-

Synthesize or purchase the peptide ligand (this compound) at high purity.[24]

-

Prepare a sufficient amount of dialysis buffer (e.g., HEPES or Phosphate buffer, avoiding Tris due to high ionization enthalpy).[24]

-

Dialyze both the protein and peptide samples extensively against the same batch of buffer to minimize heat effects from buffer mismatch.[25]

-

Accurately determine the concentrations of both protein and peptide solutions.

-

-

Experiment Setup:

-

A common starting point is to have the protein in the sample cell at a concentration 10-30 times the expected Kd (e.g., 30 µM) and the ligand in the injection syringe at a concentration ~10-20 times that of the protein (e.g., 300-600 µM).[22][26]

-

Degas both solutions immediately before the experiment to prevent air bubbles.[25]

-

Load the protein solution into the sample cell (~200-1600 µL depending on the instrument) and the ligand solution into the injection syringe (~40-300 µL).[24][25]

-

-

Data Acquisition:

-

Set the experimental parameters: cell temperature, stirring speed, number of injections, volume per injection, and spacing between injections.

-

Perform an initial control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment's data.[22]

-

Run the main experiment by titrating the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the raw power peaks for each injection to obtain the heat change (ΔH) per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd (dissociation constant), n (stoichiometry), and ΔH (enthalpy).[22][24] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

References

- 1. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of the D-alanine:D-alanine ligase lid loop: a molecular modeling and bioactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 4. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 10. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Modeling and Analysis of Extremophilic D-Ala-D-Ala Carboxypeptidases [mdpi.com]

- 15. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]

- 16. Quantum Mechanical Studies of DNA and LNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. "Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Pr" by Steven M. Halouska, Robert J. Fenton et al. [digitalcommons.unl.edu]

- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 20. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. edepot.wur.nl [edepot.wur.nl]

- 25. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 26. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for N-Acetylglycyl-D-alanine Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycyl-D-alanine is a synthetic dipeptide that may be of interest in various fields, including microbiology, as a potential substrate for bacterial enzymes, and in drug discovery as a component of peptidomimetic structures. The development of a robust and reliable enzymatic assay for the quantification of this compound or for the activity of enzymes that act upon it is crucial for advancing research in these areas. This document provides a detailed protocol for a two-step coupled enzymatic assay designed to quantify the amount of D-alanine released from this compound.

Principle of the Assay

This assay is based on a coupled enzymatic reaction. In the first step, a peptidase cleaves the peptide bond of this compound, releasing N-acetylglycine and D-alanine. In the second step, the released D-alanine is oxidatively deaminated by D-amino acid oxidase (DAAO). This reaction produces pyruvate, ammonia, and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate, producing a colored product that can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the amount of D-alanine released, and thus to the initial amount of this compound or the activity of the peptidase.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage Conditions |

| This compound | Custom Synthesis/Sigma-Aldrich | e.g., AXXXX | -20°C |

| Acylaminoacyl-peptidase (e.g., from porcine kidney) | Sigma-Aldrich | e.g., A3808 | -20°C |

| D-Amino Acid Oxidase (DAAO) (from porcine kidney) | Sigma-Aldrich | e.g., A5295 | -20°C |

| Horseradish Peroxidase (HRP), Type VI-A | Sigma-Aldrich | e.g., P6782 | -20°C |

| D-Alanine | Sigma-Aldrich | e.g., A7377 | Room Temperature |

| o-Phenylenediamine dihydrochloride (OPD) | Sigma-Aldrich | e.g., P8287 | 2-8°C, protect from light |

| Sodium Phosphate, Dibasic (Na₂HPO₄) | Sigma-Aldrich | e.g., S7907 | Room Temperature |

| Sodium Phosphate, Monobasic (NaH₂PO₄) | Sigma-Aldrich | e.g., S8282 | Room Temperature |

| Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | e.g., 339741 | Room Temperature |

| 96-well microplate, clear, flat-bottom | VWR | e.g., 10062-896 | Room Temperature |

Experimental Protocols

Reagent Preparation

-

Phosphate Buffer (100 mM, pH 8.0): Prepare a solution containing 100 mM Na₂HPO₄ and 100 mM NaH₂PO₄. Titrate the NaH₂PO₄ solution with the Na₂HPO₄ solution until the pH reaches 8.0.

-

D-Alanine Standard Stock Solution (10 mM): Dissolve 89.09 mg of D-alanine in 100 mL of Phosphate Buffer.

-

This compound Substrate Solution (10 mM): Dissolve the substrate in Phosphate Buffer to a final concentration of 10 mM.

-

Acylaminoacyl-peptidase Solution (1 U/mL): Reconstitute the lyophilized enzyme in cold Phosphate Buffer to a final concentration of 1 U/mL. Prepare fresh before use.

-

DAAO/HRP/OPD Detection Reagent:

-

Dissolve 5 mg of o-Phenylenediamine dihydrochloride (OPD) in 10 mL of Phosphate Buffer.

-

Add 10 µL of HRP solution (1 mg/mL).

-

Add 50 µL of DAAO solution (5 U/mL).

-

Note: This reagent is light-sensitive and should be prepared immediately before use.

-

Assay Procedure